molecular formula C15H23NO3S B6793774 N-(2-adamantyl)-2-cyclopropylsulfonylacetamide

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide

Cat. No.: B6793774
M. Wt: 297.4 g/mol
InChI Key: IDNMAVYHECZGOC-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide is a compound that features an adamantane moiety, a cyclopropyl group, and a sulfonylacetamide functional group. Adamantane derivatives are known for their unique structural properties and have been widely studied for their applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c17-14(8-20(18,19)13-1-2-13)16-15-11-4-9-3-10(6-11)7-12(15)5-9/h9-13,15H,1-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNMAVYHECZGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)CC(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-adamantyl)-2-cyclopropylsulfonylacetamide typically involves the functionalization of adamantane derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide has several scientific research applications:

Comparison with Similar Compounds

N-(2-adamantyl)-2-cyclopropylsulfonylacetamide can be compared with other adamantane derivatives such as:

    Amantadine: Used clinically for Parkinson’s disease and as an antiviral agent.

    Memantine: Prescribed for Alzheimer’s disease due to its NMDA receptor antagonistic properties.

    Hemantane: Exhibits antiparkinsonian and analgesic effects.

These compounds share the adamantane core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .

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